

Application of Ani9 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: Ani9

Cat. No.: B15614485

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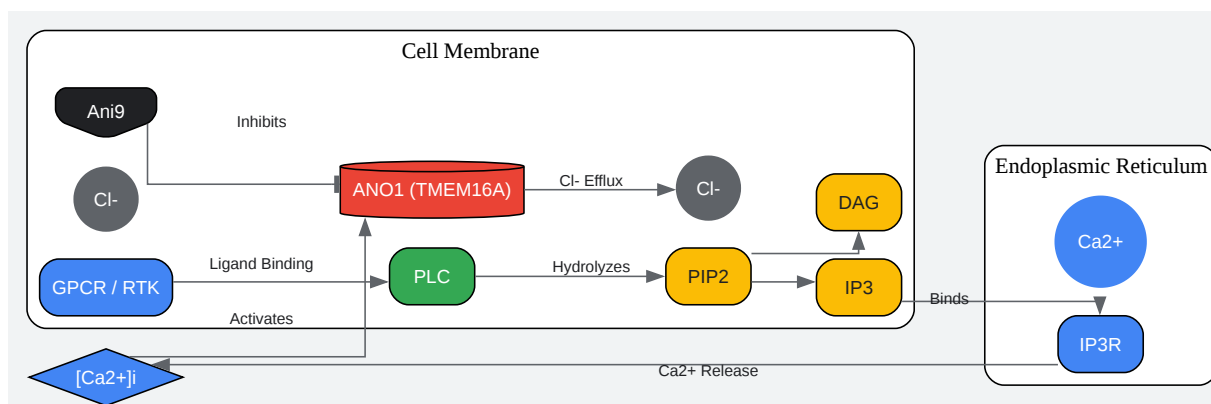
Introduction

Ani9 is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1), also known as Transmembrane protein 16A (TMEM16A), a calcium-activated chloride channel (CaCC).[1][2][3][4] Discovered through a high-throughput screening (HTS) campaign, **Ani9** has emerged as a valuable pharmacological tool for studying the physiological and pathophysiological roles of ANO1.[1][2][3] This channel is implicated in a variety of cellular processes, including fluid secretion, smooth muscle contraction, and cell proliferation, and is a potential therapeutic target for diseases such as cancer, hypertension, pain, diarrhea, and asthma.[1][2][5][6][7] These application notes provide detailed protocols for utilizing **Ani9** in HTS assays to identify and characterize novel modulators of ANO1.

Mechanism of Action and Signaling Pathway

ANO1 is a calcium-activated chloride channel that plays a crucial role in mediating chloride transport across cell membranes in response to changes in intracellular calcium concentration.[5][6] The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the production of inositol trisphosphate (IP3), which in turn binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium into the cytoplasm. This rise in intracellular calcium binds to and activates ANO1, leading to an efflux of chloride ions. This ion movement can alter the cell's membrane potential and drive various physiological

responses. **Ani9** acts as a direct inhibitor of the ANO1 channel, blocking this chloride current. [1]



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Caption: Simplified signaling pathway of ANO1 activation and inhibition by **Ani9**.

Data Presentation

The following tables summarize the quantitative data for **Ani9** and other relevant ANO1 inhibitors.

Table 1: Potency of ANO1 Inhibitors[2][3]

| Compound | IC ₅₀ (μM) |
|-------------|-----------------------|
| Ani9 | 0.077 ± 0.0011 |
| T16Ainh-A01 | 1.39 ± 0.59 |
| MONNA | 1.95 ± 1.16 |

Table 2: Selectivity of **Ani9**[1][2]

| Ion Channel | Ani9 Effect | Concentration |
|-------------|-----------------------|------------------|
| ANO2 | Negligible inhibition | Up to 10 μ M |
| CFTR | No effect | Not specified |
| VRAC | No effect | Not specified |
| ENaC | No effect | Not specified |

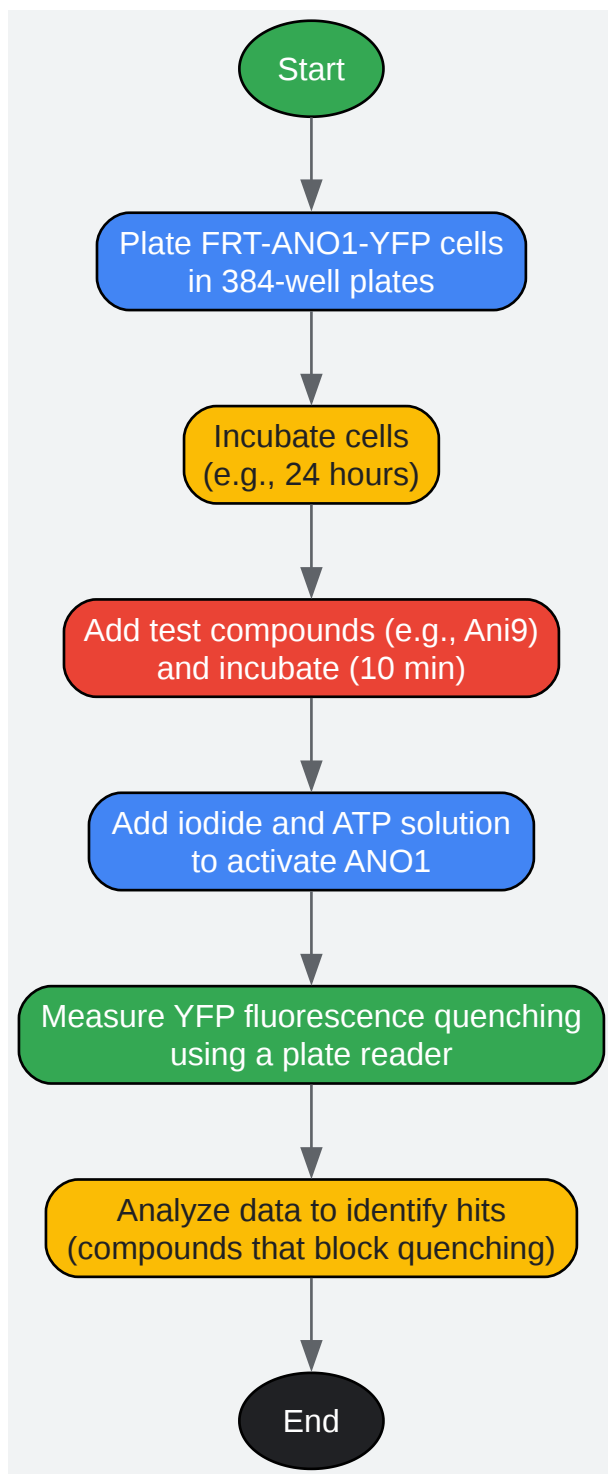
Table 3: Patch-Clamp Analysis of ANO1 Inhibition by Ani9[3]

| Ani9 Concentration | % Inhibition of ATP-induced ANO1 Current |
|--------------------|--|
| 50 nM | 52.0 \pm 3.7 |
| 100 nM | 95.4 \pm 0.5 |
| 1 μ M | 98.7 \pm 0.5 |

Experimental Protocols

High-Throughput Screening for ANO1 Inhibitors using a Fluorescence-Based Assay

This protocol describes a cell-based HTS assay to identify inhibitors of ANO1 using a halide-sensitive Yellow Fluorescent Protein (YFP).



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